![molecular formula C9H9NO2S B14306674 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- CAS No. 117399-95-8](/img/structure/B14306674.png)
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- is a heterocyclic compound that features a pyridinethione core with a cyclopropylcarbonyl group attached via an ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- typically involves the reaction of pyridinethione with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinethione derivatives.
科学的研究の応用
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2(1H)-Pyridinethione, 1-[(phenylcarbonyl)oxy]-
- 2(1H)-Pyridinethione, 1-[(methylcarbonyl)oxy]-
- 2(1H)-Pyridinethione, 1-[(ethylcarbonyl)oxy]-
Uniqueness
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
117399-95-8 |
|---|---|
分子式 |
C9H9NO2S |
分子量 |
195.24 g/mol |
IUPAC名 |
(2-sulfanylidenepyridin-1-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C9H9NO2S/c11-9(7-4-5-7)12-10-6-2-1-3-8(10)13/h1-3,6-7H,4-5H2 |
InChIキー |
ZQWUWKJGJOPEEC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)ON2C=CC=CC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


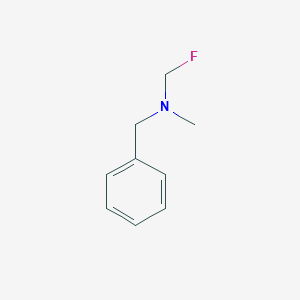
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
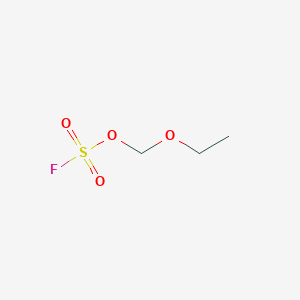
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)
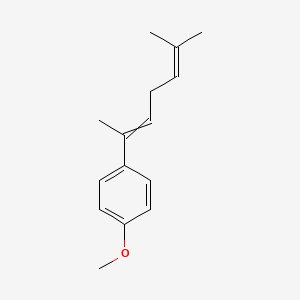
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
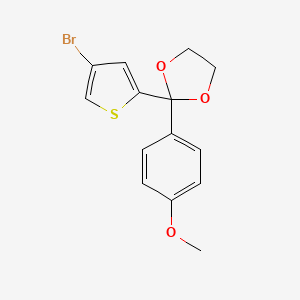
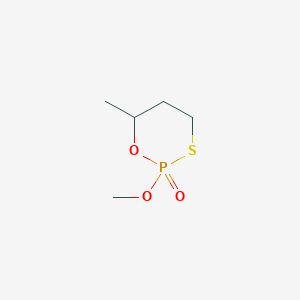
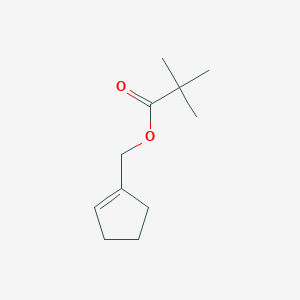
![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
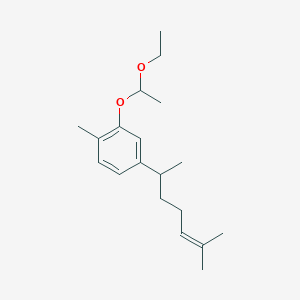
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
